

Review of 4-Methyl-2-phenyl-2-oxazoline-5-one chemistry

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Compound of Interest

Compound Name: 4-Methyl-2-phenyl-2-oxazoline-5-one

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An In-depth Technical Guide to the Chemistry of **4-Methyl-2-phenyl-2-oxazoline-5-one**

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Foreword: The Enduring Relevance of a Classic Heterocycle

First described in the late 19th century through the pioneering work of Erlenmeyer and Plöchl, the azlactone ring system remains a cornerstone of modern organic synthesis.^{[1][2]} Among this versatile class of compounds, **4-Methyl-2-phenyl-2-oxazoline-5-one** stands out as a particularly valuable building block. Its unique structural arrangement, featuring both electrophilic and pro-nucleophilic centers, provides a gateway to a diverse array of complex molecules, including non-natural amino acids, peptides, and novel heterocyclic scaffolds.^{[3][4]}

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the synthesis, reactivity, and application of this powerful intermediate. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Core Synthesis: The Erlenmeyer-Plöchl Reaction and Its Modern Variants

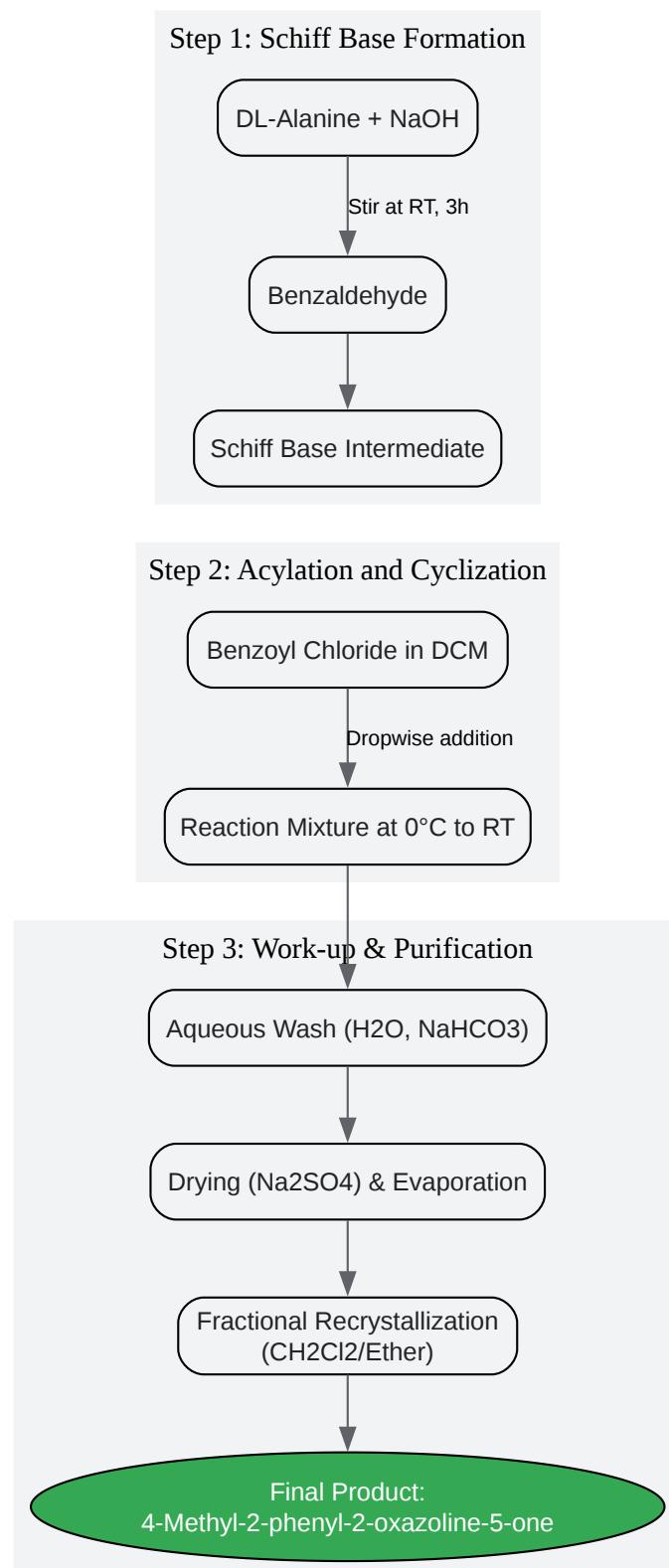
The classical synthesis of azlactones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone using a dehydrating agent like acetic anhydride.^{[1][5]} For the specific synthesis of **4-Methyl-2-phenyl-2-oxazoline-5-one**, a common and effective starting material is N-benzoylalanine, which already contains the required phenyl and methyl groups at the appropriate positions. The reaction proceeds via an intramolecular cyclization and dehydration.

Mechanistic Overview

The synthesis is a multi-step process initiated by the formation of an enolate from the N-acylamino acid. This is followed by cyclization and dehydration to yield the oxazolone ring. The process is a testament to the fundamental principles of condensation chemistry.

Representative Synthetic Workflow

The following diagram outlines a typical laboratory-scale synthesis starting from (DL)-Alanine, which is first converted to its N-benzoyl derivative in situ.



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Caption: Workflow for the synthesis of **4-Methyl-2-phenyl-2-oxazoline-5-one**.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing related oxazolidinone structures and applies the core principles of the Erlenmeyer-Plöchl reaction.[6]

Materials:

- (DL)-Alanine
- Sodium Hydroxide (NaOH)
- Methanol (MeOH)
- Ethanol (EtOH)
- Benzaldehyde
- Benzoyl Chloride
- Dichloromethane (DCM)
- Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
- Sodium Bisulfite (NaHSO₃), 5% aqueous solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Diethyl Ether

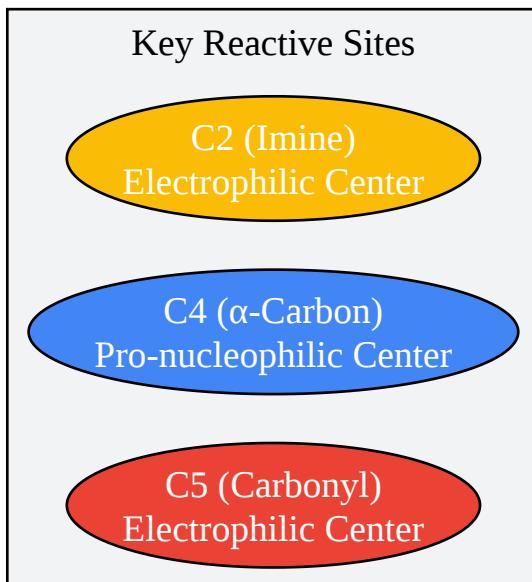
Procedure:

- Schiff Base Formation: Dissolve (DL)-Alanine (e.g., 32.9 g, 370 mmol) and NaOH (15.1 g, 370 mmol) in a mixture of water (50 mL) and methanol (250 mL) with heating. Evaporate the solvent to a residue of ~30 mL. Dissolve the residue in ethanol (250 mL) and add benzaldehyde (59 g, 556 mmol). Stir the mixture at room temperature for 3 hours.[6]
- Isolation of Intermediate: Remove ethanol and water under vacuum. Dissolve the resulting residue in fresh ethanol (200 mL) and dry over 4Å molecular sieves. Filter and evaporate the solvent to yield a solid intermediate.[6]

- Acylation and Cyclization: Suspend the solid in dichloromethane (500 mL) and cool to 0°C. Add a solution of benzoyl chloride (52.0 g, 370 mmol) in DCM (100 mL) dropwise. Maintain the temperature at 0°C for 3 hours, then allow the mixture to warm to room temperature and stir overnight.[6]
- Work-up: Wash the reaction mixture sequentially with water, 5% NaHCO_3 solution, 5% NaHSO_3 solution, and finally with water. Dry the organic layer over anhydrous Na_2SO_4 .[6]
- Purification: Evaporate the solvent to yield a crude solid. Perform fractional recrystallization from a mixture of DCM and diethyl ether (e.g., 1:2 ratio) to obtain pure **4-Methyl-2-phenyl-2-oxazoline-5-one** as white crystals.[6]

The Heart of Reactivity: A Duality of Function

The synthetic utility of **4-Methyl-2-phenyl-2-oxazoline-5-one** stems from the multiple reactive sites within its compact structure.[3][7] The ring possesses both electrophilic carbons (at C2 and C5) and a pro-nucleophilic carbon at C4, making it a versatile substrate for a wide range of transformations.[4]



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Caption: Electrophilic and pro-nucleophilic centers of the oxazolone ring.

Dominant Reaction Pathways

- Ring-Opening Reactions: This is the most common reaction pathway, typically initiated by nucleophiles such as amines, alcohols, or water. The attack occurs at the electrophilic carbonyl carbon (C5), leading to the cleavage of the acyl-oxygen bond and formation of α,β -dehydroamino acid derivatives. The specific product depends heavily on the nucleophile and reaction conditions.^[7]
- 1,3-Dipolar Cycloadditions: The oxazolone can tautomerize to its mesoionic form, a münnchnone, which behaves as a 1,3-dipole.^{[7][8]} This reactivity is exploited in [3+2] cycloaddition reactions with various dipolarophiles to construct complex five-membered heterocyclic systems.^[9]
- Asymmetric Alkylation: The proton at C4 is acidic and can be removed by a base to form an enolate. This enolate can then be alkylated. By using chiral auxiliaries, this alkylation can be performed with high diastereoselectivity, providing a powerful method for synthesizing enantiomerically enriched α -amino acids.^[7]
- Polymerization: Through its 1,3-dipolar cycloaddition reactivity, **4-Methyl-2-phenyl-2-oxazoline-5-one** can undergo polymerization, a process that can be used to create precursors for advanced materials like carbon nanotubes.^{[7][8]}

Spectroscopic Characterization Data

Precise characterization is critical for confirming the successful synthesis and purity of the target compound. The following table summarizes the expected spectroscopic data for **4-Methyl-2-phenyl-2-oxazoline-5-one**.

Technique	Parameter	Expected Value / Observation
Molecular Formula	-	C ₁₀ H ₉ NO ₂ [7] [8]
Molecular Weight	-	175.18 g/mol [7] [8]
Mass Spec (ESI+)	[M+H] ⁺	~176.06 m/z
¹ H NMR (CDCl ₃)	δ (ppm)	~7.4-8.1 (m, 5H, Ar-H), ~4.5 (q, 1H, CH), ~1.6 (d, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm)	~175 (C=O), ~165 (C=N), ~127-133 (Ar-C), ~65 (C4), ~20 (CH ₃)
FTIR (KBr)	ν (cm ⁻¹)	~1820-1830 (C=O, lactone), ~1650-1660 (C=N, imine)

Applications in Drug Discovery and Advanced Synthesis

The azlactone core is a privileged scaffold in medicinal chemistry and a versatile tool for synthetic chemists. Its derivatives have demonstrated a wide spectrum of biological activities. [\[1\]](#)[\[2\]](#)

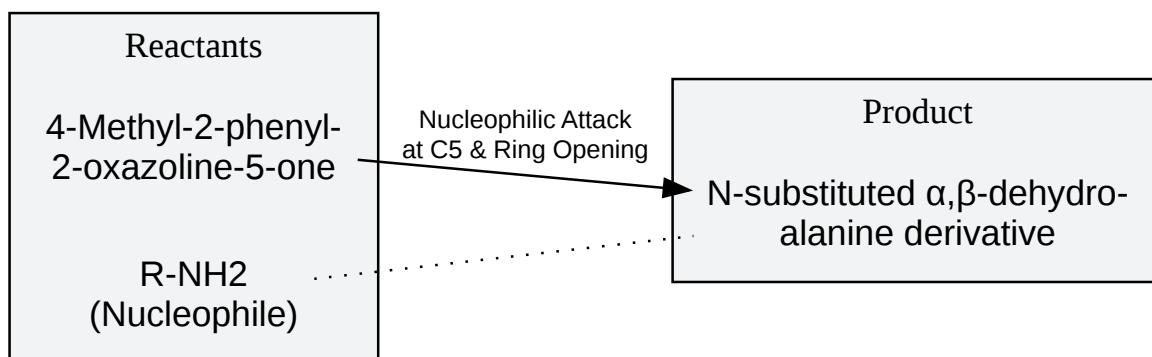
Synthesis of Bioactive Molecules

- Non-Natural Amino Acids: Azlactones are premier starting materials for synthesizing α,α-disubstituted and other non-natural amino acids, which are crucial components of peptidomimetics and other drug candidates.[\[3\]](#)[\[10\]](#)
- Enzyme Inhibitors: Various oxazolone derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and tyrosinase, highlighting their potential as anti-inflammatory and dermatological agents.[\[2\]](#)
- Antibacterial Agents: While **4-Methyl-2-phenyl-2-oxazoline-5-one** itself is not an antibiotic, the related saturated oxazolidinone ring is the core of a major class of antibiotics, including Linezolid.[\[11\]](#)[\[12\]](#) This underscores the biological relevance of the heterocyclic system.

- Anticancer and Antihistaminic Agents: The quinazolinone moiety, often synthesized using azlactone chemistry as a key step, is found in compounds with demonstrated anticancer and H₁-antihistaminic properties.[13][14]

Case Study: Ring-Opening with an Amine

The reaction with amines to form N-substituted α,β -dehydroamino acid derivatives is a foundational application.



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Caption: General scheme for the aminolysis of an oxazolone ring.

This reaction is highly dependent on conditions such as solvent, temperature, and the nature of the amine, allowing for fine-tuning of the final product.[7]

Conclusion and Future Outlook

4-Methyl-2-phenyl-2-oxazoline-5-one is far more than a historical curiosity; it is a dynamic and powerful tool in the arsenal of the modern chemist. Its straightforward synthesis, combined with a rich and predictable reactivity profile, ensures its continued use in the synthesis of complex molecular architectures. Future research will likely focus on developing novel catalytic, stereoselective transformations of the azlactone ring and expanding its application in the synthesis of new therapeutic agents and advanced functional materials. The union of traditional azlactone chemistry with innovative technologies like photochemical and flow reactions promises to open new frontiers in chemical synthesis.[3][10]

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